REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:13]([F:16])([F:15])[CH3:14])=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7](OCC)=[O:8].[Li+].[BH4-].CO>CCOCC>[Cl:1][C:2]1[CH:12]=[C:6]([CH2:7][OH:8])[CH:5]=[N:4][C:3]=1[C:13]([F:15])([F:16])[CH3:14] |f:1.2|
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Name
|
|
Quantity
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0.653 mL
|
Type
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reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to 0° C.
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Type
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CUSTOM
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Details
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quenched with HCl (1M) until pH=2 for aqueous layer
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Type
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CUSTOM
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Details
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The phases were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with DCM (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic was then dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C(C=NC1C(C)(F)F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |